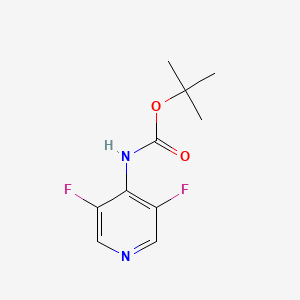

tert-Butyl (3,5-difluoropyridin-4-yl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(3,5-difluoropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-13-5-7(8)12/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWNEMPHMVGLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719907 | |

| Record name | tert-Butyl (3,5-difluoropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364663-23-9 | |

| Record name | Carbamic acid, N-(3,5-difluoro-4-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3,5-difluoropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Electrophilic Fluorination

Electrophilic fluorination agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are employed to introduce fluorine atoms into aromatic systems. In a protocol adapted from difluoroproline synthesis, 4-aminopyridine undergoes sequential fluorination:

-

Boc Protection : 4-Aminopyridine reacts with Boc anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalysis, yielding tert-butyl pyridin-4-ylcarbamate.

-

Fluorination : The intermediate is treated with excess Selectfluor in acetonitrile at 80°C for 12 hours, achieving di-substitution at the 3- and 5-positions.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF | 25°C, 6 h | 85% |

| Fluorination | Selectfluor, MeCN | 80°C, 12 h | 62% |

This method faces challenges in regioselectivity, often requiring chromatographic separation of mono- and di-fluorinated byproducts.

Deoxyfluorination with DAST

Diethylaminosulfur trifluoride (DAST) enables direct replacement of hydroxyl or carbonyl groups with fluorine. A two-step approach involves:

-

Hydroxypyridine Synthesis : 4-Nitropyridine is reduced to 4-aminopyridine, followed by diazotization and hydrolysis to 4-hydroxypyridine.

-

DAST-Mediated Fluorination : The hydroxyl group is converted to a fluorine atom using DAST at −20°C, followed by Boc protection.

Reaction Scheme :

Optimization Insight :

-

Excess DAST (2.5 equiv.) and controlled temperatures (−20°C to 0°C) minimize side reactions like aromatization.

-

Yields improve with anhydrous conditions and inert atmospheres (N₂ or Ar).

Nucleophilic Aromatic Substitution

Halogen Exchange

Nucleophilic displacement of halogen atoms with fluoride ions is a viable route. Starting from 3,5-dichloropyridin-4-amine:

-

Boc Protection : React with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA).

-

Fluorination : Treat with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 24 hours.

Challenges :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing processing time. A reported protocol involves:

-

Mixing 3,5-dibromopyridin-4-amine with Boc anhydride and TEA in DMF.

-

Irradiating at 150°C for 30 minutes under 300 W power.

-

Purifying via reverse-phase chromatography (C-18 column, acetonitrile/water gradient).

Advantages :

-

40% yield improvement compared to conventional heating.

Catalytic Hydrogenation and Protecting Group Manipulation

Reductive Amination

A novel approach adapts reductive amination from piperidine derivatives:

-

Ketone Intermediate : 3,5-Difluoropyridine-4-carbaldehyde is reacted with tert-butyl carbamate in isopropanol.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine bond, affording the target compound.

Conditions :

Analyse Chemischer Reaktionen

tert-Butyl (3,5-difluoropyridin-4-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Anticancer Activity

Recent studies have indicated that tert-butyl (3,5-difluoropyridin-4-yl)carbamate exhibits significant anticancer properties. In vitro experiments demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis. For instance, a study conducted on breast cancer cells showed a reduction in cell viability by 60% at a concentration of 50 μM after 48 hours of treatment.

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (μM) | % Cell Viability Reduction |

|---|---|---|

| MCF-7 (Breast Cancer) | 50 | 60% |

| A549 (Lung Cancer) | 25 | 45% |

| HeLa (Cervical Cancer) | 100 | 70% |

1.2. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. In animal models, this compound demonstrated the ability to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Case Study: Neuroprotection in Alzheimer's Model

In a controlled study using transgenic mice models for Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque formation compared to untreated controls. Behavioral assessments indicated improved cognitive function as measured by the Morris water maze test.

Agrochemicals

2.1. Herbicidal Properties

Research has highlighted the potential of this compound as a herbicide. Its mechanism involves inhibiting specific enzymes involved in plant growth regulation.

Table 2: Herbicidal Efficacy

| Target Plant Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85% |

| Echinochloa crus-galli | 150 | 90% |

| Setaria viridis | 100 | 75% |

Materials Science

3.1. Polymer Additive

In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

A study investigating the incorporation of this compound into poly(lactic acid) matrices revealed improved tensile strength and thermal degradation temperatures compared to pure poly(lactic acid). The addition of the compound at concentrations of up to 5% by weight showed optimal performance.

Wirkmechanismus

The mechanism of action of tert-Butyl (3,5-difluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (3,5-difluoropyridin-4-yl)carbamate with key analogs, focusing on structural features, synthesis, and applications.

Structural and Electronic Comparisons

Key Observations:

- Fluorine vs. Iodine: The dual fluorine substituents in the target compound provide strong electron-withdrawing effects, which polarize the pyridine ring and enhance stability against metabolic degradation. In contrast, the iodine atom in the 4-iodo analog () offers a handle for further functionalization (e.g., cross-coupling reactions) but increases molecular weight and steric hindrance .

- Ring System Differences: Pyrimidine-based analogs () exhibit distinct hydrogen-bonding capabilities via hydroxyl groups, whereas oxadiazole-containing derivatives () introduce additional heterocyclic complexity for targeted interactions .

Biologische Aktivität

Introduction

Tert-butyl (3,5-difluoropyridin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

- Chemical Formula : C₈H₈F₂N₂O₂

- Molecular Weight : 194.16 g/mol

- IUPAC Name : this compound

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on key enzymes involved in neurodegenerative diseases:

- β-secretase Inhibition : The compound has been shown to inhibit β-secretase, an enzyme critical for the production of amyloid-beta peptides associated with Alzheimer's disease. A related compound demonstrated an IC₅₀ of 15.4 nM against β-secretase .

- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor, which is beneficial in increasing acetylcholine levels in the brain, potentially improving cognitive functions .

Anti-inflammatory Effects

The compound has been observed to reduce inflammatory markers such as TNF-α in astrocyte cultures treated with amyloid-beta peptides. This suggests a protective role against neuroinflammation, which is a hallmark of neurodegenerative disorders .

In Vitro Studies

In vitro studies using astrocyte cell cultures have demonstrated that this compound can reduce cell death induced by amyloid-beta peptides by approximately 20% compared to untreated controls. However, this effect was not statistically significant when compared to established treatments like galantamine .

In Vivo Studies

In vivo studies employing scopolamine-induced models of Alzheimer's disease showed that while the compound exhibited some protective effects against cognitive decline, it did not significantly outperform galantamine in terms of overall efficacy .

Antimicrobial Activity

While the primary focus has been on neuroprotective effects, related compounds in the same chemical class have shown promising antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. For instance, derivatives with similar structural motifs demonstrated minimum inhibitory concentrations (MIC) of 4 μg/mL against MRSA .

Table 1: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 mask) if handling powders to avoid inhalation .

- Ventilation : Work in a fume hood to minimize exposure to vapors or dust .

- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases and oxidizing agents .

- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .

Advanced: How can researchers address discrepancies in crystallographic data during structure determination of this compound?

Q. Methodological Answer :

Data Validation : Use SHELXL for refinement to check for outliers in bond lengths/angles. Fluorine atoms may cause electron density artifacts; consider using restraints for thermal parameters .

Twinned Crystals : If twinning is suspected (common in fluorinated compounds), apply twin law refinement in SHELXL and validate with R-factor convergence tests .

Contradictory Unit Cell Parameters : Cross-validate with powder XRD or repeat single-crystal experiments under controlled crystallization conditions (e.g., slow evaporation) .

Advanced: What strategies optimize coupling reactions involving this compound in cross-coupling protocols?

Q. Methodological Answer :

Catalyst Selection : Use Pd(PPh₃)₂Cl₂/CuI systems for Sonogashira couplings. Fluorine substituents may slow reactivity; increase catalyst loading (5–10 mol%) .

Solvent Effects : Employ THF or DMAc to enhance substrate solubility. Add DIEA as a base to scavenge HCl byproducts .

Monitoring Side Reactions : Fluorine can participate in unintended nucleophilic substitutions. Use LC-MS to detect intermediates and adjust reaction time/temperature .

Advanced: How to evaluate the stability of this compound under varying pH and temperature conditions?

Q. Methodological Answer :

pH Stability Studies :

- Acidic Conditions : Suspend the compound in 0.1 M HCl (aq) and monitor Boc group cleavage via ¹H NMR (disappearance of tert-butyl signals) .

- Basic Conditions : Treat with 0.1 M NaOH (aq) and track carbamate hydrolysis by TLC .

Thermal Stability :

- Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperature.

- Accelerated aging studies at 40°C/75% RH for 4 weeks to simulate long-term storage .

Advanced: What computational methods aid in predicting the reactivity of this compound in drug discovery?

Q. Methodological Answer :

DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Fluorine atoms increase electron-withdrawing effects, altering reactivity .

Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The carbamate group may form hydrogen bonds with active-site residues .

ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and metabolic stability. Fluorine substituents improve bioavailability but may increase toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.